REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:28])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)[O:3]1.[ClH:29].CC(=O)OCC>CC(=O)OCC>[ClH:29].[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:28])[O:3][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)[O:5]1 |f:1.2,4.5|
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
Cl.CC(OCC)=O
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |